2-Acetylpyridine

Catalog No.
S586299
CAS No.
1122-62-9
M.F
C7H7NO
M. Wt
121.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylpyridine

CAS Number

1122-62-9

Product Name

2-Acetylpyridine

IUPAC Name

1-pyridin-2-ylethanone

Molecular Formula

C7H7NO

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C7H7NO/c1-6(9)7-4-2-3-5-8-7/h2-5H,1H3

InChI Key

AJKVQEKCUACUMD-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=N1

Solubility

Soluble in ether and acids
Soluble (in ethanol)

Synonyms

1-(2-Pyridinyl)ethanone; 1-(2-Pyridinyl)ethanone; 1-(2-Pyridyl)-1-ethanone; 1-(Pyridin-2-yl)ethan-1-one; 2-Acetylpyridine; 2-Pyridyl methyl ketone; Methyl 2-pyridinyl Ketone; Methyl 2-Pyridyl Ketone; NSC 15043; Pyridin-2-yl Methyl Ketone; α-Acetylp

Canonical SMILES

CC(=O)C1=CC=CC=N1

Organic Synthesis Precursor

2-AP's chemical structure makes it a valuable precursor for the synthesis of more complex molecules. Researchers utilize 2-AP as a starting material to create various heterocyclic compounds () such as substituted pyridines, which are essential building blocks in pharmaceuticals, agrochemicals, and functional materials.

2-Acetylpyridine is an organic compound with the molecular formula C7H7NO\text{C}_7\text{H}_7\text{N}\text{O}. It appears as a viscous, colorless liquid and has a characteristic odor. This compound is notable for its presence in various food products, particularly in the flavoring of malt, corn tortillas, and beer, where it is produced through the Maillard reaction and nixtamalization processes . 2-Acetylpyridine is classified as a pyridine derivative, featuring a ketone functional group attached to the second carbon of the pyridine ring.

, particularly electrophilic substitution and condensation reactions. Notably, it can undergo:

  • Electrophilic Substitution: The compound can react with electrophiles at the aromatic ring, leading to substituted derivatives .
  • Condensation Reactions: It can react with aldehydes to form new cyclohexanol products. For example, reactions with para-tolualdehyde yield several new compounds .

These reactions illustrate its versatility as a building block in organic synthesis.

The synthesis of 2-acetylpyridine can be achieved through several methods:

  • Acylation of 2-Bromopyridine: This method involves the use of acetic anhydride or acetyl chloride in the presence of a base to facilitate the acylation process .
  • Grignard Reaction: Another synthetic route involves the formation of a Grignard reagent from 2-bromopyridine followed by reaction with carbon dioxide to produce 2-acetylpyridine .
  • Deprotonation Reactions: Recent studies have explored using sodium hydride as a phase transfer catalyst for deprotonation followed by alkylation, leading to various derivatives .

These methods highlight the compound's accessibility for synthetic chemists.

2-Acetylpyridine finds applications across multiple fields:

  • Flavoring Agent: It is widely used in food industries for flavoring due to its pleasant aroma.
  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs such as doxylamine, which is used as an antihistamine .
  • Chemical Research: Its derivatives are explored for their potential applications in materials science and organic synthesis.

Studies on interaction mechanisms involving 2-acetylpyridine have indicated its role in forming complexes with metal ions, which can enhance catalytic properties or modify material characteristics. For instance, its interactions with organotellurium compounds have been investigated to understand their molecular structures and reactivity . Such studies are crucial for developing new materials and catalysts.

Several compounds share structural similarities with 2-acetylpyridine, each possessing unique properties:

Compound NameStructure FeaturesUnique Properties
2-PyridinecarboxaldehydeAldehyde group on pyridine ringUsed in organic synthesis; reactive carbonyl group
3-AcetylpyridineAcetyl group at the third positionDifferent reactivity patterns compared to 2-acetylpyridine
4-AcetylpyridineAcetyl group at the fourth positionExhibits different electrophilic substitution behavior
2-Acetyl-1-methylpyrrolePyrrole ring instead of pyridinePotentially different biological activities

Each compound's position of substituents affects its reactivity and applications, making 2-acetylpyridine unique due to its specific structure and properties that lend themselves well to both flavoring and pharmaceutical applications.

Physical Description

Colourless to yellow liquid; Tobacco-like, popcorn, heavy-oily-fatty aroma

XLogP3

0.9

Boiling Point

192.0 °C

Density

1.077-1.084

LogP

0.85 (LogP)
0.85

UNII

629O10UI3L

GHS Hazard Statements

Aggregated GHS information provided by 433 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 318 of 433 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 115 of 433 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.26%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

30440-88-1
1122-62-9

Wikipedia

2-acetylpyridine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Ethanone, 1-(2-pyridinyl)-: ACTIVE

Dates

Modify: 2023-08-15

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